

Application Notes: Quinoline Boronic Acid Scaffolds for Kinase Inhibitor Development

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Compound of Interest

Compound Name: Quinoline-6-boronic acid

Cat. No.: B1307814

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Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[1] Quinoline-based compounds have emerged as a versatile and privileged scaffold in this endeavor, with several FDA-approved quinoline-containing kinase inhibitors used in clinical oncology.[1][3] The incorporation of a boronic acid moiety into the quinoline scaffold presents a promising strategy for developing novel kinase inhibitors with unique binding properties and therapeutic potential.[4][5] Boronic acids are known to form reversible covalent bonds with serine and threonine residues in the active sites of some kinases, leading to potent and selective inhibition.[6]

The Quinoline Boronic Acid Scaffold

The quinoline ring system provides a rigid and tunable framework for kinase inhibitor design, allowing for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[3] The boronic acid group, often referred to as a "magic element" in drug design, can engage in diverse bonding interactions with target proteins.[4] This combination offers the potential to target kinases in novel ways, including those that have developed resistance to traditional ATP-competitive inhibitors.

Mechanism of Action

Quinoline boronic acid-based kinase inhibitors can act through multiple mechanisms. They can function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. In some cases, the boronic acid moiety can form a reversible covalent bond with a nucleophilic residue, such as a serine or threonine, in or near the kinase active site. This covalent interaction can lead to high potency and prolonged target engagement. For instance, in the context of Bruton's tyrosine kinase (BTK), a key player in B-cell signaling, inhibitors that form covalent bonds have shown significant clinical success.^{[7][8]} While the provided search results focus more on non-covalent quinoline boronic acid inhibitors, the potential for covalent targeting remains an important area of exploration.

Featured Application: Dual CLK/ROCK Inhibition in Oncology

Recent research has identified novel 3H-pyrazolo[4,3-f]quinoline compounds containing a boronic acid moiety as potent dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).^{[5][9]} Both CLK and ROCK are implicated in cancer cell growth, migration, and survival, making them attractive targets for anticancer therapies.^{[5][10]} Dual inhibition of these pathways presents a promising strategy to achieve enhanced efficacy and overcome potential resistance mechanisms.^[5]

Quantitative Data Summary

The inhibitory activities of a series of 3H-pyrazolo[4,3-f]quinoline boronic acid derivatives against CLK1, CLK2, CLK4, and ROCK2 are summarized below. The data highlights the structure-activity relationships (SAR) within this chemical series.

Compound	R1	R2	CLK1 (% Inhibition @ 25 nM)	CLK2 (% Inhibition @ 25 nM)	CLK4 (% Inhibition @ 25 nM)	ROCK2 (% Inhibition @ 25 nM)	Caki-1 Cell Proliferation IC50 (nM)
HSD1400	H	H	>70%	>70%	>70%	>70%	206
HSD1791	CH3	H	>70%	>70%	<30%	>70%	Not Reported
Analog A	H	F	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
Analog B	H	Cl	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported

Data synthesized from multiple sources.[\[5\]](#)[\[9\]](#)

Experimental Protocols

Synthesis of a Representative Quinoline Boronic Acid Inhibitor (BT173-C Analog)

This protocol describes a palladium-catalyzed C-4 borylation of a chloroquinoline, a key step in the synthesis of many quinoline boronic acid inhibitors.[\[11\]](#)

Materials:

- Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate
- Bis(pinacolato)diboron (B2pin2)
- Palladium(II) acetate (Pd(OAc)₂)
- XPhos

- Potassium acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Argon or Nitrogen gas
- Standard glassware for organic synthesis
- Silica gel for column chromatography

Procedure:

- To an oven-dried reaction flask, add ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (1.0 mmol), B2pin2 (1.2 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.1 mmol), and KOAc (2.0 mmol).
- Evacuate and backfill the flask with argon or nitrogen gas three times.
- Add anhydrous 1,4-dioxane (5 mL) via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of celite, washing with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired borylated quinoline product.
- The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid using standard conditions (e.g., treatment with an acid).

In Vitro Kinase Activity Assay (ADP-Glo™ Assay for BTK)

This protocol is adapted for measuring the activity of Bruton's tyrosine kinase (BTK) in the presence of a quinoline boronic acid inhibitor.^{[12][13]} This assay can be adapted for other kinases like CLK and ROCK with optimization of the substrate and enzyme concentrations.

Materials:

- Recombinant human BTK enzyme
- Poly (Glu, Tyr) 4:1 substrate
- ATP
- Quinoline boronic acid inhibitor stock solution (in DMSO)
- BTK Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the quinoline boronic acid inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer.
- **Enzyme and Substrate Preparation:** Dilute the BTK enzyme and substrate to their final desired concentrations in the kinase assay buffer.
- **Assay Plate Setup:**
 - Add 1 μL of the diluted inhibitor or DMSO control to each well of a 384-well plate.
 - Add 2 μL of the diluted BTK enzyme to each well.
 - Incubate for 10-15 minutes at room temperature.

- Kinase Reaction:
 - Initiate the reaction by adding 2 μ L of the substrate/ATP mixture to each well.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™ for BTK)

This protocol describes a method to quantify the engagement of a quinoline boronic acid inhibitor with BTK within living cells.

Materials:

- HEK293 cells
- NanoLuc®-BTK fusion vector

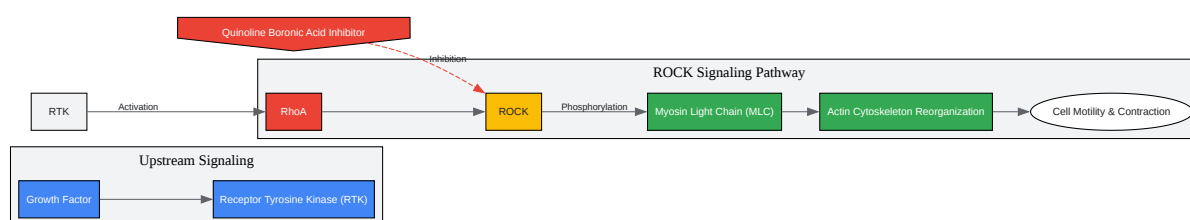
- BTK NanoBRET™ Tracer
- Opti-MEM® I Reduced Serum Medium
- FuGENE® HD Transfection Reagent
- Quinoline boronic acid inhibitor
- White, 96-well cell culture plates
- Plate reader capable of measuring BRET signals

Procedure:

- Cell Transfection:
 - Seed HEK293 cells in a 96-well plate.
 - Transfect the cells with the NanoLuc®-BTK fusion vector using FuGENE® HD according to the manufacturer's protocol.
 - Incubate for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of the quinoline boronic acid inhibitor in Opti-MEM®.
 - Add the diluted compounds to the transfected cells.
- Tracer Addition and Signal Detection:
 - Add the BTK NanoBRET™ Tracer to the wells.
 - Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.
 - Measure the donor and acceptor emission signals using a BRET-capable plate reader.
- Data Analysis:

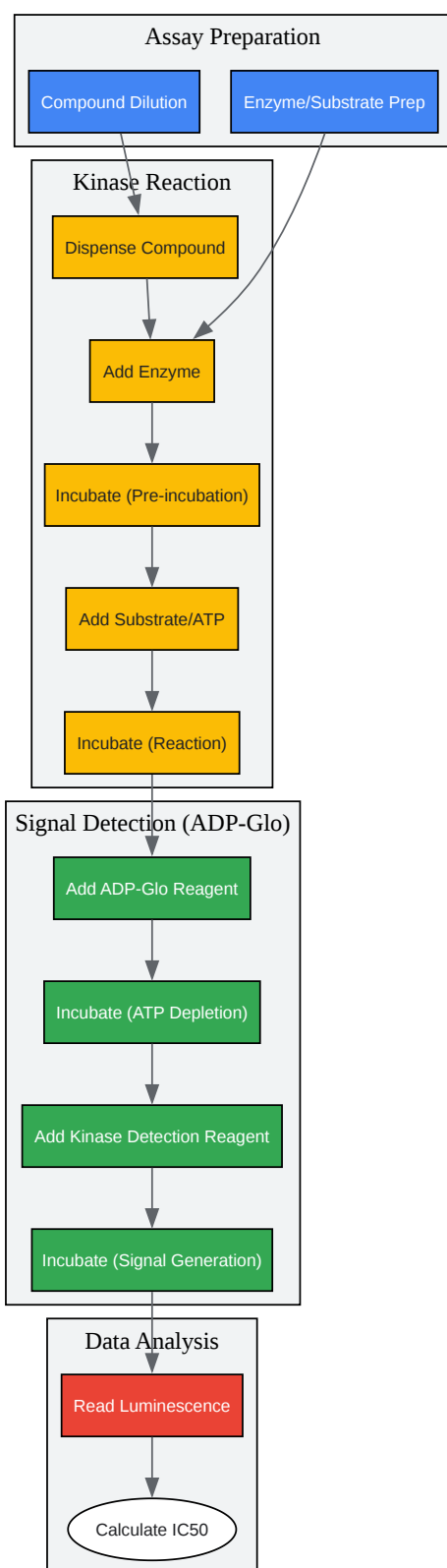
- Calculate the BRET ratio (acceptor emission / donor emission).
- Plot the BRET ratio against the inhibitor concentration to determine the cellular IC₅₀ value, which reflects target engagement.

Visualizations



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Caption: ROCK Signaling Pathway Inhibition.



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Caption: Kinase Inhibition Assay Workflow.

Caption: Structure-Activity Relationship (SAR).

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